molecular formula C10H7NO3 B1218553 2-Cyano-3-(3-hydroxyphenyl)acrylic Acid CAS No. 54673-07-3

2-Cyano-3-(3-hydroxyphenyl)acrylic Acid

Cat. No. B1218553
CAS RN: 54673-07-3
M. Wt: 189.17 g/mol
InChI Key: HPLNTJVXWMJLNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Synthesis Methods: The synthesis of related compounds, such as 2-cyano-3-substituted acrylamides, often involves reactions under specific conditions like microwave irradiation or boiling ethanol under basic conditions (Yang et al., 2010), (Kariuki et al., 2022).

Molecular Structure Analysis

  • Structural Characteristics: The molecule has been studied for its structural, optoelectronic, and thermodynamic properties, highlighting features like dipole moment, polarizability, and energy gap (Fonkem et al., 2019).

Chemical Reactions and Properties

  • Reactivity: Compounds similar to 2-Cyano-3-(3-hydroxyphenyl)acrylic acid demonstrate a range of reactivities and potential for forming diverse chemical structures, often influenced by different substituents and molecular interactions (Song et al., 2015).

Physical Properties Analysis

  • Crystalline Nature: The compound exhibits properties like crystal growth and atomic packing, indicating its crystalline nature. These properties are important for understanding its behavior in various applications (Gupta et al., 2013).

Chemical Properties Analysis

  • Optoelectronic Properties: The optoelectronic properties of related molecules, including their polarizability and hyperpolarizability, suggest potential applications in materials science, particularly in nonlinear optical materials (Fonkem et al., 2019).

Scientific Research Applications

Field

This application falls under the field of Renewable Energy and Material Science .

Application

2-Cyano-3-(3-hydroxyphenyl)acrylic Acid is used as a dye in Dye-Sensitized Solar Cells (DSSC). These cells have received considerable attention because they can be assembled at low cost on a flexible and scalable substrate compared to photovoltaic cells made of silicon .

Method

The DSSC was made using commercial P25 TiO2 material as photoanode, 2-cyano 3- (4-diphenylaminophenyl) prop 2-enoic acid dye as sensitizer, I-/I3- as electrolyte and Platinum (Pt) used as counter electrode .

Results

The solar cell efficiency of the synthesized dye is 1.7 % with Voc=0.67V, Jsc=4.6mA/m2 and fill factor (FF) =56 % .

Optoelectronic Properties

Field

This application is in the field of Optoelectronics .

Application

The molecule 2-Cyano-3-(3-hydroxyphenyl)acrylic Acid is studied for its optoelectronic properties .

Method

The RHF and DFT (B3LYP and WB97XD) methods along with the 6-31+G** have been used to study the structural, optoelectronic and thermodynamic properties of the 2-cyano-3- [4- (diphenylamino)phenyl]acrylic acid .

Results

The dipole moment (µ), polarizability (α0), anisotropy of polarizability (Δα), hyperpolarizability (β0), HOMO and LOMO energy, energy gap (Egap), dielectric constant (ε), electric susceptibility (χ), refractive index (η) and thermodynamic properties of this molecule have been calculated using the same levels of theory .

Nonlinear Optical Materials

Field

This application is in the field of Nonlinear Optics .

Application

The molecule 2-Cyano-3-(3-hydroxyphenyl)acrylic Acid is studied for its potential as a nonlinear optical material .

Method

The molecule 2-cyano-3- [4 (diphenylamino)phenyl] acrylic acid (L0) was doped with a potassium atom at two different positions to obtain LK (1) and LK (2). The three molecules were studied using DFT (B3LYP) and HF methods, with the basic sets 6-31G (d,p) and 6-311G (d,p) .

Results

The dipole moment, average polarizability, first-order hyperpolarizability, refractive index, electric susceptibility, dielectric constant increased considerably in the doped molecules, especially in LK (2). These results show that LK (1) and LK (2) are good candidates for applications in nonlinear optical materials and photovoltaic devices compared to L0 .

Monocarboxylate Transporter Inhibitor

Field

This application is in the field of Pharmacology .

Application

2-Cyano-3-(3-hydroxyphenyl)acrylic Acid, also known as α-Cyano-4-hydroxycinnamate (4-CIN), is a monocarboxylate transporter (MCT) inhibitor .

Method

The specific methods of application or experimental procedures are not detailed in the source .

Results

4-CIN displays antitumor and antiangiogenic activity in gliomas in vivo; it decreases glycolytic metabolism, migration, and invasion in U251 cells .

Safety And Hazards

“2-Cyano-3-(3-hydroxyphenyl)acrylic Acid” may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-cyano-3-(3-hydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c11-6-8(10(13)14)4-7-2-1-3-9(12)5-7/h1-5,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLNTJVXWMJLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-3-(3-hydroxyphenyl)acrylic Acid

CAS RN

54673-07-3
Record name 2-Cyano-3-(3-hydroxyphenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54673-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alpha-cyano-m-hydroxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.881
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.